molecular formula C12H10F3NO3 B13873565 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

Cat. No.: B13873565
M. Wt: 273.21 g/mol
InChI Key: ZOSKHKKAAWONQY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of methoxy and trifluoromethyl groups in the structure of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol enhances its chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether can yield 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .

Industrial Production Methods

Industrial production of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
  • 7-(Trifluoromethyl)quinoline-4-thiol
  • 3,6-Dichloro-4-(trifluoromethyl)pyridazine

Uniqueness

6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity.

Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(4-10(9)19-2)16-11(5-8(6)17)12(13,14)15/h3-5H,1-2H3,(H,16,17)

InChI Key

ZOSKHKKAAWONQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)OC

Origin of Product

United States

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